4-Ethynyl-1,2,5-trimethylpiperidin-4-ol
Description
4-Ethynyl-1,2,5-trimethylpiperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position, three methyl substituents at the 1, 2, and 5 positions, and an ethynyl (-C≡CH) group at the 4-position. This compound combines a rigid piperidine scaffold with polar (hydroxyl) and reactive (ethynyl) functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
19973-20-7 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-ethynyl-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C10H17NO/c1-5-10(12)6-9(3)11(4)7-8(10)2/h1,8-9,12H,6-7H2,2-4H3 |
InChI Key |
FEJXBZLEEWFRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(C#C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(2-Aminoethyl)-1,2,5-trimethylpiperidin-4-ol
Key Differences :
- Functional Groups: Replaces the ethynyl group with a 2-aminoethyl (-CH2CH2NH2) moiety.
- Molecular Formula: C10H22N2O (vs. inferred C10H17NO for the ethynyl analog) .
- Hydrogen Bonding: Exhibits 2 hydrogen bond donors (NH2 and OH) and 3 acceptors (N, O), compared to 1 donor (OH) and 1–2 acceptors in the ethynyl analog.
- Reactivity: The aminoethyl group introduces basicity and enhanced solubility in polar solvents, whereas the ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) .
2,2,6,6-Tetramethylpiperidin-4-yl Esters
Key Differences :
4-Ethynyl-1,2-dimethoxybenzene
Key Differences :
- Core Structure : Aromatic benzene ring vs. saturated piperidine.
- Electronic Effects : Methoxy groups are electron-donating, activating the ethynyl group for electrophilic substitution. In the piperidine analog, the ethynyl is isolated from conjugation due to the saturated ring .
- Solubility : The dimethoxybenzene derivative is likely less polar than the hydroxyl-containing piperidine analog.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Hydrogen Bonding (Donor/Acceptor) | Reactivity Highlights |
|---|---|---|---|---|---|
| 4-Ethynyl-1,2,5-trimethylpiperidin-4-ol | Piperidine | Ethynyl, Hydroxyl, 3× Methyl | ~167.25 (inferred) | 1 donor, 1–2 acceptors | Click chemistry, H-bonding |
| 4-(2-Aminoethyl)-1,2,5-trimethylpiperidin-4-ol | Piperidine | Aminoethyl, Hydroxyl, 3× Methyl | 186.29 | 2 donors, 3 acceptors | Basicity, solubility enhancement |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | Ester, 4× Methyl | 199.29 | 0 donors, 2 acceptors | Hydrolysis, steric hindrance |
| 4-Ethynyl-1,2-dimethoxybenzene | Benzene | Ethynyl, 2× Methoxy | 162.18 | 0 donors, 2 acceptors | Electrophilic substitution |
Research Findings and Implications
- Supramolecular Chemistry : Ethynyl groups in piperidine derivatives can promote π-π stacking or alkyne-metal coordination, as seen in naphthalimide-based fluorescent assemblies .
- Drug Design: The hydroxyl and ethynyl groups in this compound offer dual functionality for target binding and modular derivatization, contrasting with the aminoethyl variant’s focus on solubility .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Ethynyl-1,2,5-trimethylpiperidin-4-ol that influence its chemical reactivity?
- The compound’s reactivity is determined by its piperidine ring, hydroxyl group at the 4-position, and substituents (ethynyl, methyl). The hydroxyl group enables hydrogen bonding and acid-base reactions, while the ethynyl group contributes to π-orbital interactions and potential alkyne-specific reactivity (e.g., Sonogashira coupling). Methyl groups at positions 1, 2, and 5 may sterically hinder certain reactions or stabilize intermediates .
Q. What synthetic strategies are commonly employed for preparing this compound?
- Synthesis typically involves:
- Ring formation : Cyclization of precursors like amino alcohols or ketones under acidic/basic conditions.
- Functionalization : Introducing the ethynyl group via palladium-catalyzed cross-coupling (e.g., with terminal alkynes).
- Protection/deprotection : Temporary masking of the hydroxyl group during synthesis to prevent undesired side reactions .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹H/¹³C NMR : Peaks for the hydroxyl proton (δ ~1.5–2.5 ppm, broad), ethynyl protons (δ ~2.5–3.0 ppm), and methyl groups (δ ~1.0–1.3 ppm). The piperidine ring protons show splitting patterns consistent with axial/equatorial positions.
- IR : Strong O–H stretch (~3200–3600 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹).
- Reference spectra of analogous piperidin-4-ol derivatives (e.g., 1,2,6-trimethylpiperidin-4-ol) can aid interpretation .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported biological activities of this compound analogs?
- Comparative assays : Test analogs (e.g., hydroxyl vs. methoxy substitutions) under standardized conditions to isolate substituent effects.
- Structure-activity relationship (SAR) studies : Use computational docking to predict binding affinities to targets (e.g., enzymes, receptors) and validate with in vitro assays.
- Meta-analysis : Reconcile discrepancies in literature data by controlling for variables like purity, solvent, and assay protocols .
Q. How can computational tools optimize the synthesis of this compound?
- AI-driven retrosynthesis : Platforms like Pistachio or Reaxys propose routes based on reaction databases, prioritizing high-yield, one-step pathways.
- DFT calculations : Predict thermodynamic feasibility of key steps (e.g., ethynylation energetics).
- Machine learning : Train models on reaction conditions (solvent, catalyst) to minimize by-products .
Q. What strategies mitigate steric hindrance during functionalization of the piperidine ring in this compound?
- Directed C–H activation : Use directing groups to selectively modify less hindered positions.
- Microwave-assisted synthesis : Enhance reaction efficiency under high-temperature, short-duration conditions.
- Protecting groups : Temporarily block methyl or hydroxyl groups to improve accessibility for subsequent reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
